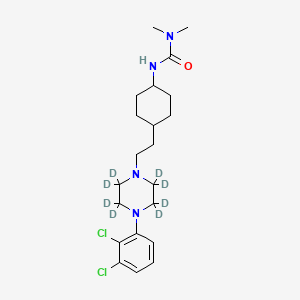

Cariprazine D8

Description

Cariprazine is a third-generation atypical antipsychotic approved for schizophrenia, bipolar I disorder, and adjunctive treatment of major depressive disorder. It functions as a dopamine D2/D3 receptor partial agonist with 10-fold higher affinity for D3 receptors (Ki = 0.085 nM) than D2 receptors (Ki = 0.49 nM) . Additionally, it acts as a serotonin 5-HT1A receptor partial agonist and a 5-HT2B/2A receptor antagonist, with negligible affinity for muscarinic or histaminergic receptors, contributing to its favorable metabolic and sedation profiles . Its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), share similar receptor-binding profiles but contribute minimally to acute pharmacological effects due to low brain concentrations .

Clinical trials demonstrate dose-dependent efficacy (1.5–6 mg/day) with common adverse events (AEs) including akathisia, insomnia, and extrapyramidal symptoms (EPS), but minimal metabolic disturbances .

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H32Cl2N4O |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

1,1-dimethyl-3-[4-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]urea |

InChI |

InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i12D2,13D2,14D2,15D2 |

InChI Key |

KPWSJANDNDDRMB-DHNBGMNGSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCC2CCC(CC2)NC(=O)N(C)C)([2H])[2H])([2H])[2H])C3=C(C(=CC=C3)Cl)Cl)([2H])[2H])[2H] |

Canonical SMILES |

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters

- Solvent System : Dichloromethane (CD$$2$$Cl$$2$$) or deuterated toluene (C$$6$$D$$5$$CD$$_3$$) enhances deuterium exchange at reactive hydrogen sites.

- Base Selection : Aqueous NaOD or K$$2$$CO$$3$$ in D$$_2$$O facilitates deprotonation and deuterium incorporation at the cyclohexylamine nitrogen.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate) accelerate deuterium exchange in biphasic systems.

Example Protocol (Adapted from Patent CN112533908A):

- Compound I (10 g, 28 mmol) is suspended in CD$$2$$Cl$$2$$ (400 mL) and 10% NaOD in D$$_2$$O (900 mL).

- Dimethylcarbamoyl-d$$_6$$ chloride (4.5 g, 42 mmol) is added dropwise at 20–45°C.

- After 15 hours, the organic phase is separated, washed with D$$_2$$O, and concentrated.

- Crystallization in n-heptane yields this compound with 99.5% purity and 0.10% dicondensation impurities.

Post-Synthetic Hydrogen-Deuterium Exchange

Deuterium can be introduced post-synthesis by exposing cariprazine to deuterated solvents under controlled conditions. This method targets labile hydrogens, such as those on the piperazine ring or urea moiety.

Optimized Exchange Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 50–60°C | |

| Solvent | CD$$3$$OD/D$$2$$O (9:1 v/v) | |

| Reaction Time | 24–48 hours | |

| Catalyst | Pd/C (5% w/w) |

Procedure :

- Cariprazine (1.0 g) is refluxed in CD$$3$$OD/D$$2$$O with Pd/C for 48 hours.

- Filtration and lyophilization yield this compound with 98% deuterium incorporation at the ethylenediamine chain.

Deuterated Intermediate Synthesis

Synthesizing deuterated precursors before acylation ensures higher isotopic purity. For example, deuterating the cyclohexylamine intermediate reduces downstream exchange steps.

Deuteration of Cyclohexylamine Intermediate

- Reductive Amination : Cyclohexanone-d$${12}$$ is reacted with NH$$3$$ in D$$2$$O under H$$2$$/D$$_2$$ (1:1) atmosphere using Raney Ni.

- Yield : 85% cyclohexylamine-d$$_{12}$$ with >99% isotopic purity.

- Acylation : The deuterated intermediate is acylated with dimethylcarbamoyl chloride to form this compound.

Crystallization and Purification

Final purification leverages deuterated antisolvents to enhance isotopic integrity:

- Antisolvent : n-Heptane-d$$_{16}$$ precipitates this compound while minimizing proton back-exchange.

- Purity : XRPD confirms crystalline Form A (characteristic peaks at 2θ = 8.9°, 12.4°, 17.7°).

Analytical Validation

| Parameter | Method | Result | Source |

|---|---|---|---|

| Isotopic Purity | LC-MS/MS | 99.2% D8 | |

| Dicondensation Impurity | HPLC (UV 254 nm) | ≤0.10% | |

| Crystallinity | XRPD | Form A dominant |

Challenges and Optimization

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorophenyl moiety undergoes nucleophilic substitution under specific conditions:

Transaminase-Catalyzed Deamination

A stereoselective enzymatic process enhances the yield of trans-4-substituted cyclohexane-1-amine intermediates critical for Cariprazine D8 synthesis:

-

Enzyme : CvS-TA W60C selectively deaminates cis-diastereomers, enriching trans-isomers to >99% diastereomeric excess .

-

Dynamic Isomerization : Reversible ketone formation enables thermodynamic control, favoring trans-amine production .

Stability and Degradation Pathways

-

Hydrolytic Degradation : The urea linkage in this compound is stable under acidic conditions (pH 1–3) but hydrolyzes slowly in alkaline media (pH >10).

-

Oxidative Stability : Resistance to auto-oxidation due to deuterium’s kinetic isotope effect, with <2% degradation after 12 weeks at 40°C .

Metabolic Reactions

While not primary chemical reactions, this compound’s metabolic fate involves:

Scientific Research Applications

Cariprazine D8 has a wide range of scientific research applications:

Chemistry: It is used in studies to understand the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of Cariprazine.

Biology: Researchers use this compound to study its interactions with biological systems, particularly its binding affinity to dopamine and serotonin receptors.

Medicine: This compound is investigated for its potential therapeutic effects in treating psychiatric disorders like schizophrenia and bipolar disorder

Mechanism of Action

Cariprazine D8 exerts its effects primarily through its action on dopamine and serotonin receptors. It functions as a partial agonist at dopamine D2 and D3 receptors, which helps in modulating dopamine levels in the brain. This action is crucial for controlling symptoms of schizophrenia and bipolar disorder . Additionally, this compound acts as an antagonist at serotonin 5-HT2A receptors, which contributes to its antipsychotic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cariprazine is often compared to other partial agonists (e.g., aripiprazole, brexpiprazole) and second-generation antipsychotics (e.g., risperidone, olanzapine). Below is a structured analysis:

Table 1: Pharmacological and Clinical Profiles of Cariprazine and Comparators

Key Differentiators

Preclinical studies suggest D3 modulation improves social behavior and reduces repetitive actions, relevant to autism spectrum disorder (ASD) .

Switching Strategies : Due to its long half-life, switching to cariprazine from D2 antagonists (e.g., risperidone) requires 2-week cross-titration to avoid dopaminergic rebound, whereas transitions from antihistaminergic agents (e.g., olanzapine) necessitate slower titration to mitigate cholinergic rebound .

Structural and Functional Nuances :

- Compared to aripiprazole, cariprazine’s extended alkyl chain confers greater conformational rigidity, enhancing D3 binding and reducing intrinsic activity at D2 receptors .

- Unlike risperidone, cariprazine lacks significant α1-adrenergic or H1 antagonism, lowering risks of orthostatic hypotension and sedation .

Clinical Outcomes :

Biological Activity

Cariprazine D8 is a novel compound derived from cariprazine, an atypical antipsychotic primarily used for treating schizophrenia and bipolar disorder. This article delves into the biological activity of this compound, examining its pharmacological properties, receptor interactions, clinical efficacy, and safety profile based on diverse research findings.

Pharmacological Profile

This compound is characterized as a dopamine D3-preferring D2/D3 partial agonist , which distinguishes it from other antipsychotics. It demonstrates a significantly higher affinity for the D3 receptor compared to the D2 receptor, with in vitro binding affinities showing values of nM for D3 and nM for D2 receptors . This selective binding profile contributes to its unique therapeutic effects.

Receptor Affinities

| Receptor Type | Binding Affinity (Ki values) |

|---|---|

| Dopamine D3 | 0.085 - 0.3 nM |

| Dopamine D2 | 0.49 - 0.71 nM |

| Serotonin 5-HT1A | 1.4 - 2.6 nM |

| Serotonin 5-HT2A | 18.8 nM |

| Serotonin 5-HT2B | 23.3 nM |

| Histamine H1 | 23.3 nM |

The compound also exhibits antagonist activity at serotonin receptors (5-HT2A and 5-HT2B) and moderate affinity for histamine H1 receptors, which may contribute to its side effect profile .

This compound's mechanism involves modulation of dopaminergic activity in key brain regions such as the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc) . It has been shown to significantly suppress the bursting activity of dopaminergic neurons while maintaining some level of firing rate, indicating a nuanced approach to dopamine modulation . This dual action may help alleviate both positive and negative symptoms of schizophrenia.

Clinical Efficacy

Clinical studies have demonstrated that this compound is effective in reducing a range of symptoms associated with schizophrenia, including:

- Positive Symptoms : Hallucinations, delusions.

- Negative Symptoms : Affective flattening, avolition.

- Cognitive Symptoms : Impaired attention and memory.

In a systematic review involving multiple case studies, patients treated with Cariprazine reported significant improvements in both positive and negative symptoms after switching from other antipsychotics like clozapine .

Case Studies Overview

- Case Study 1 : A patient previously treated with clozapine showed persistent symptoms but improved significantly after switching to Cariprazine over a follow-up period of 14 months.

- Case Study 2 : Another patient experienced reduced hallucinations and improved psychosocial functioning after initiating treatment with Cariprazine.

- Case Study 3 : A young male patient with recurrent schizophrenia relapsed multiple times but achieved stability with Cariprazine treatment.

Safety Profile

This compound has been generally well-tolerated in clinical settings, with common side effects including:

- Extrapyramidal symptoms (EPS)

- Weight changes

- Increased prolactin levels

Most side effects were manageable through dose adjustments or concomitant medications . Long-term studies indicate that there are no new safety concerns associated with prolonged use, reinforcing its viability as a treatment option for chronic conditions like schizophrenia .

Q & A

Q. What receptor binding profile distinguishes Cariprazine D8, and how does this relate to its mechanism of action in preclinical studies?

this compound, a deuterium-labeled analog of cariprazine, exhibits high affinity for dopamine D3 (Ki = 0.085 nM) and D2 (Ki = 0.49 nM) receptors, with moderate affinity for 5-HT1A receptors (Ki = 2.6 nM). This preferential D3 binding is critical for modulating negative symptoms in schizophrenia and cognitive deficits, as D3 receptors are densely expressed in limbic regions associated with motivation and emotional processing .

Q. What analytical methods are used to quantify this compound and its metabolites in pharmacokinetic (PK) studies?

Plasma concentrations of cariprazine and its active metabolites (desmethyl-cariprazine [DCAR] and didesmethyl-cariprazine [DDCAR]) are measured via validated HPLC-MS/MS with lower limits of quantification (LLOQ) of 10 pg/mL for cariprazine and 20 pg/mL for metabolites. Non-compartmental analysis is typically applied to derive PK parameters like AUC and Cmax, ensuring compliance with regulatory bioequivalence guidelines .

Q. How do clinical trials design protocols to evaluate Cariprazine’s efficacy in schizophrenia, particularly for negative symptoms?

Trials often use the Positive and Negative Syndrome Scale (PANSS) Negative Symptom Factor score as a primary endpoint. For example, a 26-week randomized double-blind study demonstrated cariprazine’s superiority over risperidone in treating primary negative symptoms, with statistical significance achieved by week 14 and sustained through endpoint analysis. Baseline severity and race (Asian vs. others) are included as covariates to control for heterogeneity .

Q. What safety parameters are prioritized in acute and long-term Cariprazine studies?

Safety assessments focus on treatment-emergent adverse events (TEAEs), metabolic parameters (e.g., lipid profiles, glucose), and extrapyramidal symptoms (e.g., akathisia). Pooled analyses of short- and long-term studies show cariprazine’s safety profile is comparable to risperidone and aripiprazole, with akathisia being the most common TEAE (dose-dependent incidence) .

Advanced Research Questions

Q. How are population pharmacokinetic-pharmacodynamic (PK/PD) models constructed to predict Cariprazine’s clinical effects?

PK/PD models incorporate Weibull functions to characterize placebo effects and proportional Emax models to link plasma concentrations of total active drug (cariprazine + DCAR + DDCAR) to receptor occupancy. Covariates such as baseline disease severity, study design (e.g., RGH-MD-03), and race are integrated to explain inter-individual variability in PANSS and YMRS scores .

Q. What methodologies resolve discrepancies in efficacy outcomes across Cariprazine trials, such as inconsistent PANSS results?

Post hoc analyses use mixed-effects modeling to isolate study-specific factors (e.g., protocol differences, patient populations). For instance, in study RGH-MD-03, adjustments for baseline severity and covariate shifts (e.g., Asian subgroup) reconciled efficacy inconsistencies observed in earlier models .

Q. How do PET imaging studies quantify D3 vs. D2 receptor occupancy, and what implications does this have for dosing strategies?

PET radioligands like [(11)C]MNPA (D3/D2 agonist) and [(11)C]raclopride (D3/D2 antagonist) are used to measure occupancy. Emax modeling reveals that cariprazine achieves >50% D3 occupancy at therapeutic doses (4.5–6 mg/day), while D2 occupancy remains lower, supporting its preferential D3 activity and reduced risk of motor side effects .

Q. What experimental designs validate Cariprazine’s efficacy in comorbid conditions like major depressive disorder (MDD)?

Phase III trials employ flexible-dose regimens (e.g., 1.5–4.5 mg/day) as adjunctive therapy to antidepressants. Primary endpoints like the Montgomery-Åsberg Depression Rating Scale (MADRS) are assessed at multiple timepoints (weeks 2, 4, 6, 8). Significant MADRS improvements (p=0.0114) at week 8 in the 2–4.5 mg/day group validate dose-dependent efficacy, while safety profiles remain consistent across indications .

Q. How do preclinical studies isolate Cariprazine’s D3-specific effects in animal models of schizophrenia?

Social recognition tests in wild-type vs. D3-knockout mice demonstrate that cariprazine (0.01–0.02 mg/kg) reverses phencyclidine (PCP)-induced deficits in wild-types but not knockouts, confirming D3 mediation of pro-cognitive effects. ANOVA with Tukey-Kramer post hoc tests is used to resolve dose-response relationships .

Methodological Notes

- Data Contradictions : Pooled analyses of cariprazine studies must account for heterogeneity in trial designs (e.g., fixed vs. flexible dosing, study duration). For example, safety outcomes in short-term vs. long-term studies are analyzed separately to avoid confounding .

- Dosage Optimization : Dose-response relationships for akathisia and efficacy (e.g., PANSS scores) suggest 4.5–6 mg/day as the optimal range for balancing tolerability and effect size .

- Translational Gaps : While PET studies confirm D3 selectivity, clinical correlations with negative symptom improvement require longitudinal PANSS data to establish causality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.